Quinoline-6-carboxamide

概要

説明

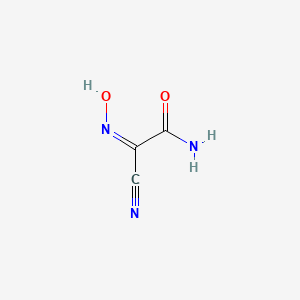

Quinoline-6-carboxamide is a compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-quinolinecarboxamide .

Synthesis Analysis

A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized . The synthesis protocols include Gould–Jacob cyclization reaction . The formation of amides and ketoamides is strongly influenced by the reaction conditions .

Molecular Structure Analysis

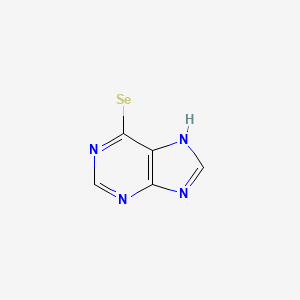

The molecular structure of Quinoline-6-carboxamide consists of a benzene ring fused with a pyridine ring . The InChI code for this compound is 1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) .

Chemical Reactions Analysis

Quinoline-6-carboxamide derivatives have shown good anti-proliferative activities in comparison to the reference standard Doxorubicin . The cytotoxic effect is highly selective on normal human cells .

Physical And Chemical Properties Analysis

Quinoline-6-carboxamide is a solid substance at room temperature . It has a molecular weight of 172.19 . The compound is sealed in dry storage at room temperature .

科学的研究の応用

1. Cancer Cell Proliferation and Autophagy Inhibition Quinoline-6-carboxamide derivatives have been studied for their effects on cancer cells. Specifically, derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have shown to impair the proliferation and autophagy of cancer cells, which is a lysosomal degradative process that helps protect cancer cells from stress .

Anticancer Agent Development

Further analysis of quinoline-carboxamide derivatives has revealed their potential as anticancer agents. Studies have tested these compounds against various cell lines, including MCF-7, CACO, HepG-2, and HCT-116, with some derivatives showing promising anti-proliferative activities .

Drug Compound Optimization

Quinoline-3-carboxamide derivatives have been identified as potential therapeutic AHR ligands through lead optimization of existing drug compounds. This strategy is seen as a promising avenue for feeding pharmaceutical pipelines with novel treatments .

Efficient Synthetic Routes for Derivatives

Research has also focused on the synthesis of quinoline-6-carboxamide derivatives. An efficient synthetic route involving the aminocarbonylation of 6-iodoquinoline has been developed, allowing for the production of various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .

作用機序

Target of Action

Quinoline-6-carboxamide primarily targets protein kinases (PKs) . PKs are crucial regulators of cell survival and proliferation, making them promising targets for cancer treatments .

Mode of Action

Quinoline-6-carboxamide derivatives interact with PKs, leading to significant changes in cell behavior . Specifically, these compounds have shown to induce apoptosis, a form of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This interaction disrupts the normal function of PKs, thereby inhibiting cell survival and proliferation .

Biochemical Pathways

The interaction of Quinoline-6-carboxamide with PKs affects several biochemical pathways. The most notable is the induction of apoptosis. This process is initiated by extracellular or intracellular death signals, which trigger the activation of pro-Caspase and Caspase . The compound’s interaction with PKs leads to the down-regulation of Bcl-2, an anti-apoptotic protein, and the up-regulation of BAX and Caspase-3, pro-apoptotic proteins . This shift in protein expression triggers apoptosis, leading to cell death .

Pharmacokinetics

This means that these compounds can be effectively absorbed into the bloodstream when taken orally and are unlikely to affect the central nervous system .

Result of Action

The primary result of Quinoline-6-carboxamide’s action is the induction of apoptosis in targeted cells . This leads to a decrease in cell survival and proliferation, particularly in cancer cells . The compound’s ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for cancer treatment .

Safety and Hazards

Quinoline-6-carboxamide has been classified under the GHS07 hazard pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Quinoline-6-carboxamide has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . A new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

特性

IUPAC Name |

quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNAJWHTELQUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453374 | |

| Record name | Quinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-6-carboxamide | |

CAS RN |

5382-43-4 | |

| Record name | 6-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the key biological targets of Quinoline-6-carboxamide derivatives?

A1: Quinoline-6-carboxamide derivatives have been explored for various biological targets, including:

- Cannabinoid Receptors: These compounds exhibit potent and selective agonistic activity towards the Cannabinoid CB2 receptor. [, ] Research indicates that (R)-enantiomers tend to possess higher affinity for the CB2 receptor compared to (S)-enantiomers. [, ]

- Metabotropic Glutamate Receptor type 1 (mGluR1): Certain 2-substituted quinoline-6-carboxamide derivatives demonstrate antagonistic activity against mGluR1. []

- Toll-like Receptor 2 (TLR2): Some dihydropyridine-quinolone carboxamides display agonistic activity towards TLR2. []

Q2: How does the structure of Quinoline-6-carboxamide influence its activity as a CB2 receptor agonist?

A2: The structure of Quinoline-6-carboxamide derivatives significantly impacts their CB2 receptor activity. Studies have demonstrated that specific structural modifications, such as the introduction of a chiral center, can lead to variations in binding affinity. For instance, the (R)-enantiomers of certain derivatives exhibit a greater affinity for the CB2 receptor compared to their (S)-counterparts. [, ]

Q3: Have any Quinoline-6-carboxamide derivatives demonstrated promising results in in vivo pain models?

A3: Yes, compound MT178, a specific Quinoline-6-carboxamide derivative, has demonstrated significant analgesic effects in various animal models of pain, including inflammatory and chronic pain. These effects are attributed to its selective activation of the CB2 receptor. []

Q4: Beyond pain management, what other therapeutic areas have been explored for Quinoline-6-carboxamide derivatives?

A4: Research has explored the potential application of Quinoline-6-carboxamide derivatives in several therapeutic areas:

- Antibacterial agents: Novel quinoline-6-carboxamide and 2-chloroquinoline-4-carboxamide derivatives have shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus. []

- Anticancer agents: Several studies investigate the anticancer properties of Quinoline-6-carboxamide derivatives. Notably, research has focused on bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) and their structure-activity relationships in the context of anticancer activity. []

- Corrosion inhibition: Certain Quinoline-6-carboxamide derivatives have shown potential as corrosion inhibitors for mild steel in acidic environments. [, ]

Q5: What are some of the challenges associated with the development of Quinoline-6-carboxamide derivatives as therapeutic agents?

A5: While Quinoline-6-carboxamides exhibit promising activity for various applications, challenges remain in their development as therapeutic agents. These include:

- Solubility and bioavailability: Some derivatives may exhibit limited solubility, potentially affecting their oral bioavailability. []

Q6: Are there any known Structure-Activity Relationship (SAR) trends for Quinoline-6-carboxamides?

A6: Yes, several studies have focused on understanding the SAR of Quinoline-6-carboxamide derivatives. These studies have revealed that modifications to the core structure, particularly at the 2nd position and the carboxamide moiety, significantly impact the compound's potency, selectivity, and overall biological activity. [, , , ] For instance, the presence of a 4-methoxy-substituted aromatic ring in the carboxamide portion appears to be beneficial for diuretic activity. []

Q7: What synthetic approaches are commonly employed for the synthesis of Quinoline-6-carboxamide derivatives?

A7: Common synthetic routes for Quinoline-6-carboxamide derivatives include:

- Amidation reactions: This involves reacting the corresponding quinoline-6-carboxylic acid with various amines in the presence of a coupling agent and a base. []

- Palladium-catalyzed aminocarbonylation: This method allows for the introduction of both amide and ketoamide functionalities at the 6th position of the quinoline core. []

Q8: How is computational chemistry being utilized in the research of Quinoline-6-carboxamide derivatives?

A8: Computational chemistry plays a crucial role in understanding and predicting the properties of these compounds. Techniques like QSAR modeling are employed to establish relationships between the structure of Quinoline-6-carboxamides and their biological activity, enabling the rational design of novel derivatives with improved profiles. []

Q9: What analytical techniques are used to characterize Quinoline-6-carboxamide derivatives?

A9: Various analytical techniques are employed to characterize and quantify Quinoline-6-carboxamide derivatives, including:

- Spectroscopic methods: This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation. [, , , ]

- X-ray diffraction: Single-crystal X-ray diffraction is valuable for determining the three-dimensional structure of crystalline derivatives. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)